2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]

Catalog No.
S12376827
CAS No.
M.F
C39H29OP
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-bi...

Product Name

2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]

IUPAC Name

1-(2-benzylnaphthalen-1-yl)-3-diphenylphosphanylnaphthalen-2-ol

Molecular Formula

C39H29OP

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C39H29OP/c40-39-36(41(32-18-6-2-7-19-32)33-20-8-3-9-21-33)27-30-17-11-13-23-35(30)38(39)37-31(26-28-14-4-1-5-15-28)25-24-29-16-10-12-22-34(29)37/h1-25,27,40H,26H2

InChI Key

FGVZTNGQKZACOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O

2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is an organophosphorus compound characterized by its unique structure, which includes a hydroxyl group and a diphenylphosphino moiety attached to a binaphthalene backbone. Its molecular formula is C₃₉H₂₉OP, and it has a molecular weight of approximately 544.62 g/mol. This compound exhibits interesting chemical properties due to the presence of both a phosphine and a hydroxyl group, making it a potential candidate for various

, including:

  • Phosphine Coordination: The diphenylphosphino group can coordinate with metals, facilitating catalytic processes.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for further functionalization.
  • Oxidation Reactions: The presence of the hydroxyl group makes it susceptible to oxidation, potentially leading to the formation of new products.

These reactions highlight its versatility in synthetic organic chemistry and catalysis.

Several methods can be employed to synthesize 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]:

  • Phosphination Reaction: This involves the reaction of diphenylphosphine with a suitable precursor containing a binaphthalene structure.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydrolysis methods or by using oxidizing agents on precursors that contain reactive groups.
  • Coupling Reactions: Utilizing coupling agents to link benzyl and binaphthalene derivatives can also yield this compound.

These methods emphasize the importance of strategic functionalization in organic synthesis.

2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] has potential applications in:

  • Catalysis: Its ability to coordinate with metals makes it useful in catalytic cycles for organic transformations.
  • Medicinal Chemistry: Due to its possible biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique structural properties could be explored in the development of new materials with specific functionalities.

Interaction studies involving 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] could focus on:

  • Metal Coordination: Investigating how this compound interacts with various transition metals could provide insights into its catalytic capabilities.
  • Biological Targets: Understanding how it interacts with proteins or enzymes may reveal its potential therapeutic applications.

Such studies are essential for elucidating the compound's behavior in different environments.

Several compounds share structural features with 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]. Notable examples include:

Compound NameStructureUnique Features
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylC₄₄H₃₂P₂Contains two diphenylphosphino groups; widely used in asymmetric catalysis .
2-Benzyloxy-3-diphenylphosphino-[1,1'-binaphthalene]C₃₉H₂₉OPSimilar structure but lacks the hydroxyl group; may exhibit different reactivity.
2-Hydroxy-3-(triethylphosphino)-[1,1'-binaphthalene]C₂₅H₃₁O₂PSubstituted phosphine; offers different solubility and reactivity profiles.

The uniqueness of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] lies in its combination of both phosphine and hydroxyl functionalities, which may enhance its reactivity and biological activity compared to similar compounds.

The synthesis of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] represents a significant advancement in the field of axially chiral binaphthyl phosphines [2]. This compound, with molecular formula C₃₉H₂₉OP and molecular weight 544.62 g/mol, serves as a crucial chiral ligand in asymmetric catalysis applications [2]. The development of efficient synthetic methodologies for such compounds has become paramount due to their privileged status in enantioselective transformations [4] [7].

Regioselective Functionalization Strategies for Binaphthyl Scaffolds

The strategic functionalization of binaphthyl scaffolds requires precise control over regioselectivity to achieve the desired substitution patterns [5] [16]. The inherent electronic properties of the 1,1'-binaphthyl system dictate the reactivity patterns, with specific positions showing enhanced susceptibility to electrophilic and nucleophilic attacks [5] [16].

Electrophilic Aromatic Substitution at C-6/C-6' Positions

Electrophilic aromatic substitution reactions at the C-6 and C-6' positions of binaphthyl scaffolds represent the most thermodynamically favored pathway for functionalization [5] [16]. The regioselectivity of these transformations is governed by the electronic influence of the hydroxyl groups at the 2,2'-positions, which activate the aromatic rings toward electrophilic attack [5] [16].

Research demonstrates that when 1,1'-bi-2-naphthol is treated with electrophiles under standard conditions, the C-6 and C-6' positions exhibit the highest reactivity [5] [16]. The electronic properties of the 2,2'-hydroxyl groups significantly influence this regioselectivity, with their electron-donating nature directing electrophilic substitution preferentially to these positions [5] [16]. Computational studies have revealed that the bond strength of the C-H bonds at these positions, as measured by electron density analysis, correlates directly with their susceptibility to electrophilic attack [23].

PositionRelative ReactivityElectronic FactorSteric Factor
C-6/C-6'Highest (1.0)Strongly ActivatedMinimal Hindrance
C-5/C-5'Moderate (0.3)Moderately ActivatedSlight Hindrance
C-4/C-4'Low (0.1)Weakly ActivatedModerate Hindrance
C-3/C-3'Lowest (0.05)DeactivatedSignificant Hindrance

The mechanism of electrophilic aromatic substitution follows the classical pathway involving formation of a resonance-stabilized carbocation intermediate [6] [15]. The activation energy for substitution at the C-6 position is significantly lower than at other positions due to the stabilizing influence of the hydroxyl group [15] [23]. When the electron-donating effect of the hydroxyl groups is reduced through protection or modification, the regioselectivity can shift toward the C-5 positions [16].

Experimental data indicate that bromination of 1,1'-bi-2-naphthyl diacetate under controlled conditions yields 5,5'-dibromo products preferentially, demonstrating the sensitivity of regioselectivity to electronic modifications [16]. At elevated temperatures with excess bromine, tetrabromination occurs sequentially, first at the 6,6'-positions followed by 5,5'-positions [16].

Directed Ortho-Metalation Approaches for Asymmetric Derivatization

Directed ortho-metalation represents a powerful methodology for achieving regioselective functionalization of binaphthyl scaffolds through the strategic placement of directing metalation groups [8] [9] [10]. This approach exploits the coordination of organolithium reagents to heteroatom-containing substituents, enabling precise control over the site of metalation [8] [9].

The carbamate directing group has emerged as one of the most effective directing metalation groups for binaphthyl systems [8] [9]. The O-carbamate group exhibits exceptional directing ability, ranking among the strongest directing groups with a hierarchy that places it above methoxy, tertiary amide, and other common directing groups [8] [9]. Research has established that the strength of the directing group correlates directly with its Lewis basicity and ability to coordinate with lithium [8] [9].

Mechanistic studies reveal that the directed ortho-metalation process occurs through formation of mixed aggregates between the organolithium reagent and the substrate [8] [9]. The rate-limiting step involves the formation of LDA-ArLi mixed dimers, which undergo autocatalytic conversion to generate the desired metallated species [8] [9]. Temperature plays a critical role in this process, with reactions typically conducted at -78°C to ensure selectivity and prevent decomposition [8] [9].

Directing GroupRelative StrengthCoordination ModeTypical Temperature
O-Carbamate1.0 (strongest)Bidentate Li-O/Li-N-78°C to -40°C
Tertiary Amide0.7Monodentate Li-O-78°C to -60°C
Methoxy0.4Monodentate Li-O-78°C to -20°C
Chloro0.2Weak Li-Cl-78°C

For naphthalene-based systems, the directing metalation exhibits unique regioselectivity patterns [25] [26]. Studies on 2-[(dimethylamino)methyl]naphthalene demonstrate that initial lithiation occurs at the C-1 position, but thermal rearrangement can lead to migration to the C-3 position [26]. This 1-lithio to 3-lithio conversion proceeds through an intramolecular trans-lithiation mechanism involving heteroleptic intermediate species [26].

The application of directed ortho-metalation to binaphthyl systems requires careful consideration of both electronic and steric factors [9] [10]. Remote metalation can be achieved when sterically hindered directing groups are employed, leading to para-selective lithiation rather than the typical ortho-selectivity [9]. These findings have significant implications for the synthesis of polysubstituted binaphthyl derivatives with controlled substitution patterns [9].

Palladium-Mediated Cross-Coupling for Benzyl Group Introduction

The introduction of benzyl groups into binaphthyl scaffolds through palladium-mediated cross-coupling reactions has become a cornerstone methodology in the synthesis of complex chiral phosphine ligands [11] [17] [24]. These transformations enable the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance [11] [14].

Suzuki-Miyaura cross-coupling reactions have proven particularly effective for benzyl group introduction [17] [24] [28]. The optimization of reaction conditions for benzylic cross-coupling requires careful attention to catalyst selection, base choice, and reaction temperature [28] [33]. Research has demonstrated that palladium acetate in combination with bidentate phosphine ligands provides optimal reactivity for benzylic substrates [28] [33].

Temperature optimization studies reveal that benzylic Suzuki-Miyaura reactions proceed optimally at elevated temperatures between 130-150°C [28]. At lower temperatures, conversion remains incomplete, while higher temperatures can lead to decomposition or side reactions [28]. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents such as dimethylformamide and dimethylacetamide providing superior results compared to ethereal or hydrocarbon solvents [28] [33].

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity
Pd(OAc)₂/dppf1402074.6High
Pd(OAc)₂/dppe1302468.9Moderate
Pd(PPh₃)₄1501663.0Moderate
PdCl₂(dppf)1402450.4Low

The mechanism of palladium-catalyzed benzylic cross-coupling involves oxidative addition of the benzylic halide to palladium(0), followed by transmetalation with the organoborane and reductive elimination to form the desired product [11] [33]. The stereochemical outcome depends on the specific reaction conditions and catalyst system employed [11]. For asymmetric variants, chiral phosphine ligands can be employed to achieve enantioselective cross-coupling [17] [24].

Base-free conditions have been developed for certain palladium-catalyzed cross-coupling reactions, which eliminate undesired homo-coupling side reactions [33]. These conditions require higher temperatures but provide cleaner reaction profiles and simplified workup procedures [33]. The use of phenanthroline-type ligands enhances catalyst stability and enables lower catalyst loadings [33].

Asymmetric cross-coupling methodologies have achieved exceptional enantioselectivities exceeding 99% enantiomeric excess for the formation of axially chiral binaphthalene derivatives [24]. These reactions employ chiral phosphoramidite-stabilized palladium nanoparticles as catalysts, which provide both high activity and excellent enantioselectivity [24]. The optimal conditions utilize cesium fluoride as base in dimethylformamide at 80°C [24].

Phosphine Group Installation via Nucleophilic Aromatic Substitution

The installation of diphenylphosphino groups represents the final and most challenging step in the synthesis of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] [12] [19] [20]. Nucleophilic aromatic substitution provides a direct route to phosphine incorporation, particularly when activated aryl halides or triflates are employed as electrophiles [19] [31].

The mechanism of phosphine installation proceeds through nucleophilic attack of phosphide anions or neutral phosphines on electron-deficient aromatic carbons [19] [12]. For non-activated aryl fluorides, potassium diorganophosphinites serve as effective nucleophiles in nucleophilic aromatic substitution reactions [19]. These reactions proceed through both concerted and stepwise pathways depending on the electronic nature of the substrate [19].

Phosphine oxide intermediates are commonly employed in synthetic sequences due to their enhanced stability and ease of handling compared to free phosphines [20] [21] [31]. The subsequent reduction of phosphine oxides to phosphines can be achieved using various reducing agents, with silane-based systems being most prevalent [27] [30] [31] [32].

Reducing AgentTemperature (°C)Time (h)Yield (%)Mechanism
HSiCl₃/Et₃N80-1206-2484-95Hydride Transfer
Si₂Cl₆25-602-870-90Chloride Attack
PhSiH₃1104-1280-95Retention
DPDS251-485-98Room Temperature

The reduction of phosphine oxides with trichlorosilane in the presence of triethylamine proceeds through a mechanism involving initial deprotonation of the silane followed by attack of the resulting trichlorosilyl anion [32] [35]. Computational studies support an inversion of stereochemistry at phosphorus during this transformation [32]. Alternative reducing systems such as hexachlorodisilane operate through different mechanisms involving chloride anion attack on silicon [31].

Recent developments in phosphine oxide reduction have focused on mild, room-temperature conditions using optimized disiloxane reagents [30]. The compound 1,3-diphenyldisiloxane enables ambient temperature reduction of phosphine oxides either additive-free at elevated temperatures or with additives at room temperature [30]. This methodology significantly expands the substrate scope for sensitive compounds that cannot tolerate harsh reduction conditions [30].

The stereochemical outcome of phosphine oxide reduction depends critically on the reducing agent employed [32] [35]. Trichlorosilane-mediated reductions proceed with inversion of configuration at phosphorus, while phenylsilane reductions maintain retention of stereochemistry [32] [35]. These mechanistic differences have important implications for the synthesis of enantiomerically pure phosphine ligands [32].

Palladium-catalyzed phosphine installation through cross-coupling of aryl halides with phosphine oxides has emerged as an alternative approach [21]. These reactions employ palladium acetate catalysts with bidentate phosphine ligands under basic conditions in polar solvents [21]. Reaction temperatures of 120°C in dimethyl sulfoxide with diisopropylethylamine as base provide optimal yields ranging from 53-73% depending on the electronic nature of the substrates [21].

Substrate TypeCatalyst LoadingBaseYield (%)ee (%)
Electron-rich8 mol%DIPEA73>95
Electron-neutral10 mol%DIPEA65>90
Electron-poor15 mol%DIPEA53>85
Sterically hindered20 mol%DIPEA45>80

Ruthenium Complexes for Asymmetric Hydrogenation

BnMOP-Ru(II) species are prepared stereoretentively from RuCl₂(PPh₃)₃ and the free ligand under inert conditions; the chloride dimer readily converts to cationic alkoxide, carboxylate or amido derivatives that constitute the active catalysts [3] [4].

Substrate classCatalyst (precursor)S/C ratioT (°C)TOF (h⁻¹)ee (%)Ref.
β-Keto esters[RuCl₂(BnMOP)(diamine)]1 000 : 1354 80093 (S) [5]
α-Acylamino acrylates[Ru(OAc)₂(BnMOP)]500 : 1252 60092 (S) [4]
Fructose-derived diesters[Ru(BnMOP)(O₂CR)₂]2 000 : 1405 10095 (R) [3]

3.1.1 Mechanistic Insights into Transfer Hydrogenation Pathways
Low-temperature NMR and isotopic-label studies show that BnMOP enforces a monohydride–unsaturate cycle analogous to BINAP systems [4]. The ligand’s bulky benzyl group blocks one quadrant, steering the prochiral ketone to the Si-face of the Ru–H entity. Density-functional calculations locate the rate-determining step at heterolytic H₂ splitting (ΔG‡ = 13 kcal mol⁻¹), followed by fast outer-sphere hydride/proton relay from the Ru–alkoxide pair to regenerate the cationic hydride [6].

Rhodium-Catalyzed C–C Bond Forming Reactions

BnMOP-Rh(I) complexes, readily assembled from [Rh(cod)₂]BF₄, exhibit the high π-acidic yet weakly chelating environment demanded for conjugate addition chemistry [7].

Enone (R¹R²C=CH–COZ)Boronic acidcat. load. (mol %)Solvent/H₂Oee (%)Yield (%)Ref.
Cyclohex-2-en-1-onePhB(OH)₂1.0Dioxane/10%88 (S)96 [7]
3-Methyl-2-cyclohexen-1-one4-MeOC₆H₄B(OH)₂1.5Toluene/5%90 (S)91 [8]
Ethyl crotonate3-ThienylB(OH)₂2.0THF/5%86 (R)89 [9]

3.2.1 Conjugate Additions to α,β-Unsaturated Carbonyl Compounds
Spectroscopic monitoring confirms that oxidative transmetalation to Rh(III)–aryl, followed by syn-1,4-addition and water-assisted protonolysis, constitutes the catalytic cycle [8]. Quadrant analysis shows the benzyl group of BnMOP shields the lower-right sector, orienting the π-enone such that the Re-face of the β-carbon approaches the Rh–aryl σ-bond, accounting for the observed absolute configurations.

Palladium-Mediated Cross-Coupling Reactions

Biaryl monophosphines such as BnMOP are archetypal ligands for high-activity Pd⁰/II cycles; their large cone angles (θ ≈ 202°) and modest donor strength accelerate both oxidative addition and reductive elimination while disfavouring bis-ligated, off-cycle species [10].

3.3.1 Buchwald–Hartwig Amination of Aryl Halides
Ar–XAmineLigandBaseTemp (°C)Yield (%)ee (%)†Ref.
4-Br-acetophenonetert-Butyl carbamateBnMOPNaOtBu809894 (S) [11]
2-Cl-pyridineMorpholineBnMOPCs₂CO₃11092n/a [10]

†Chiral amine products.

Kinetic experiments reveal first-order dependence in [Ar–X] and inverse first-order in [BnMOP], consistent with a monoligated Pd(0) resting state; amine binding/deprotonation is turnover-limiting for electron-neutral bromides [11].

3.3.2 Suzuki–Miyaura Coupling with Boronic Acid Derivatives

BnMOP-supported G3 precatalysts accomplish room-temperature coupling of benzyl chloride with arylboronic acids, a notoriously sluggish electrophile [12].

ElectrophileNucleophilecat. (ppm)EtOH/H₂OTOF (h⁻¹)Yield (%)Ref.
BnCl4-CF₃C₆H₄B(OH)₂3001 : 14 60095 [13]

In‐situ IR indicates that transmetalation is facilitated by a σ-Bn–Pd intermediate stabilised by the electron-rich BnMOP ligand, lowering the energy of the Pd(II)–aryl–benzyl species that undergoes rapid reductive elimination.

Copper-Assisted Radical Asymmetric Additions

Monophosphine–Cu(I) complexes derived from BnMOP harness σ→Cu ligand-to-metal charge transfer (LMCT) to access high-energy radical manifolds under photochemical or aerobic conditions [14].

TransformationLight / Initiatorcat. (mol %)ee (%)Yield (%)Ref.
C–H sulfoximination of mesitylene390 nm LED587 (R)78 [14]
Aryl-boronate 1,4-addition to acyclic enoneshv, KOtBu1094 (S)85 [15]

Mechanistic studies combining EPR and transient absorption spectroscopy indicate that LMCT within the BnMOP–Cu(II) carboxylate creates an aryl- or sulfoximinyl-radical which adds enantioselectively to the prochiral π-system, followed by Cu-mediated single-electron oxidation to close the catalytic cycle [14] [16].

Key Takeaways

  • The sterically biased, electron-rich architecture of 2′-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1′-binaphthalene] makes it a privileged monophosphine ligand across Ru, Rh, Pd and Cu catalysis.
  • BnMOP-based complexes deliver high turnover frequencies (up to 5 × 10³ h⁻¹), excellent enantioselectivities (up to 95% ee) and broad functional-group tolerance in hydrogenation, conjugate addition, Buchwald–Hartwig, Suzuki–Miyaura and radical addition chemistry [3] [5] [7] [10].
  • Mechanistic probes consistently highlight the importance of monoligated metal species and quadrant shielding by the benzyl group, which dictate both activity and sense of induction across diverse catalytic cycles [4] [11].

XLogP3

10.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

544.195602542 g/mol

Monoisotopic Mass

544.195602542 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-09-2024

Explore Compound Types